

A Technical Guide to the Total Synthesis of Karnamicin B1 and its Analogues

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Compound of Interest

Compound Name: *Karnamicin B1*

Cat. No.: *B038137*

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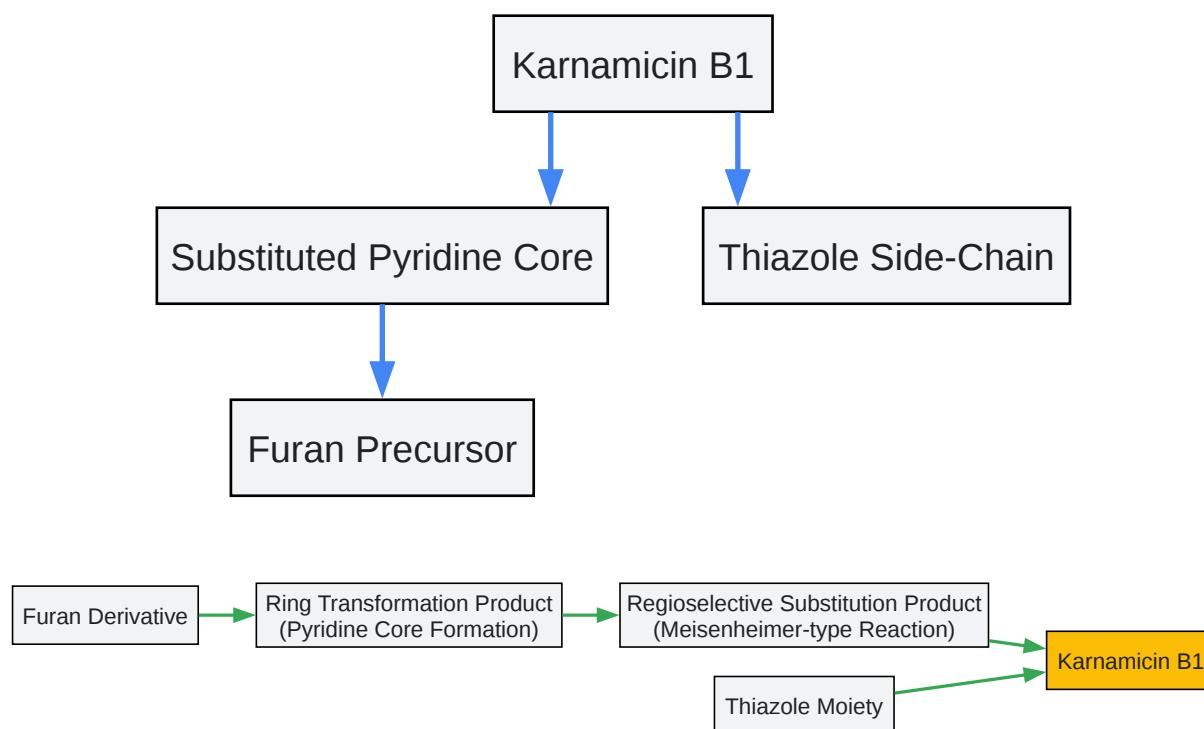
This in-depth technical guide details the strategic approaches to the total synthesis of **Karnamicin B1**, a novel antifungal agent, and provides insights into the synthesis of its analogues. The core of this guide focuses on the first and only reported total synthesis of **Karnamicin B1**, offering a comprehensive overview of the retrosynthetic analysis, key synthetic transformations, and the logical flow of the synthetic route.

Core Synthesis of Karnamicin B1

The seminal total synthesis of **Karnamicin B1** was accomplished by Umemura and colleagues in 1997, as reported in Tetrahedron Letters. Their strategy hinged on the construction of the key substituted pyridine core via a novel ring-transformation of a furan derivative and the subsequent introduction of the thiazole and side-chain moieties.

Retrosynthetic Analysis

The retrosynthetic strategy for **Karnamicin B1** is outlined below. The primary disconnection is at the C2-position of the pyridine ring, separating the thiazole moiety and the pyridine core. The pyridine core itself is envisioned to arise from a furan precursor through a ring expansion and transformation sequence.



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